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Compound of Interest

Compound Name: Indium(lll) selenide

Cat. No.: B1233659

A comprehensive analysis of two promising semiconductor materials, Indium(lll) selenide
(In2Ses) and Gallium Selenide (GaSe), reveals their distinct characteristics and potential for
next-generation optoelectronic devices. This guide provides a data-driven comparison of their
performance, supported by experimental findings, to assist researchers and scientists in
material selection for applications ranging from high-performance photodetectors to efficient
solar cells.

Indium(lll) selenide and Gallium Selenide are both layered materials belonging to the I11I-VI
group of semiconductors, which have garnered significant attention for their unique electronic
and optical properties. Their two-dimensional nature allows for the fabrication of ultra-thin,
flexible, and highly responsive optoelectronic devices. This comparison delves into their
fundamental properties, performance in various applications, and the experimental
methodologies used for their synthesis and characterization.

At a Glance: Key Optoelectronic Properties

A summary of the key performance parameters for In2Ses and GaSe based photodetectors and
solar cells is presented below, offering a clear comparison of their capabilities based on
reported experimental data.
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Indium(lll) Selenide

Property Gallium Selenide (GaSe)
(In2Ses)
~1.14 - 1.95 eV (phase and

Band Gap thickness dependent)[1][2][3] ~2.0 - 2.1 eV (indirect)[5]

[4]

Crystal Structure

Occurs in several phases (q, 3,
Y, 0, K), commonly

rhombohedral or hexagonal.[1]

[6]

Hexagonal layer structure.[5]

Photoresponsivity

Can reach exceptionally high
values, with reports of up to
4.3 x 10 A/W and 347.6 A/IW
in different device structures.
[7] 1D nanofibers have shown
185.8 mA W-1.[8][9]
Monolayered a-In2Ses has
demonstrated a
photoresponsivity of 340 A/W.
[10]

Reported values vary, with
demonstrations of 2.8 A/W, 2.6
A/W, and 17 mA/W in different
studies.[11][12][13][14]

External Quantum Efficiency

(EQE)

Can be remarkably high, with a

reported value of 8.3 x 10* %.

Has been reported to reach
1367% and 850% in certain
photodetector configurations.
[12][13][14]

Detectivity (D)*

Ultrahigh detectivity has been
achieved, with values up to 1.5
x 10%3 Jones. 1D nanofibers
exhibited a detectivity of 22.6 x
10° Jones.[8][9]

A detectivity of 1.0 x 1012

Jones has been reported.[13]

Response Time

Rise and decay times can be
in the millisecond to
microsecond range. Reports
include rise/decay times of
41/39 ms, 6/12 ms, and a fast
response of 43 ps.[7][10][15] A

Fast response times have
been demonstrated, with
reports of 0.02 seconds and
rise/decay times of 0.7/1.2
seconds.[12][13][14][16]
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slower response of 8.8
seconds has also been

observed in nanofibers.[8][9]

Solar Cell Efficiency

a-Inz2Ses has been investigated
for photovoltaic applications,
with one study reporting a
power conversion efficiency of
9.58% when used as a hole
transport layer in polymer solar
cells.[17] The bulk photovoltaic
effect in a-In2Ses has shown
quantum efficiencies several
orders of magnitude higher
than other ferroelectric
materials.[18][19]

While GaSe is a topic of
interest for photovoltaics,
specific high-efficiency solar
cell data is less prevalent in
the reviewed literature
compared to established
materials like Gallium Arsenide
(GaAs), which has achieved
efficiencies as high as 68.9%
under laser light and 47.1%
under concentrated sunlight.
[20][21][22]

Experimental Methodologies

The performance of both In2Ses and GaSe is highly dependent on the quality of the material
and the fabrication process of the device. Below are generalized experimental protocols for the
synthesis of these materials and the fabrication of photodetectors.

Synthesis of Indium(lll) Selenide (In2Ses)

Several methods are employed for the synthesis of high-quality In2Ses nanostructures,
including:

o Physical Vapor Deposition (PVD): This technique involves the evaporation of a source
material (e.g., In2Ses powder) which then deposits as a thin film or nanostructure onto a
heated substrate in a controlled environment. This method allows for the growth of large-
area, high-quality films with tunable thickness.[23]

» Hydrothermal Synthesis: In this method, precursor materials are dissolved in a solvent and
heated in a sealed vessel (autoclave). The high temperature and pressure facilitate the
crystallization of In2Ses nanostructures, such as nanofibers.[8]
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» Electrochemical Exfoliation: This technique utilizes an electrochemical process to intercalate
ions between the layers of bulk In2Ses crystals, leading to their exfoliation into thin flakes
with a high yield.[15]

In2Ses Synthesis Workflow

Input Yields M
Method

Synthesis Techniques

Hydrothermal
Exfoliation

Click to download full resolution via product page

A simplified workflow for the synthesis of In2Ses.

Synthesis of Gallium Selenide (GaSe)

Common methods for synthesizing GaSe for optoelectronic applications include:

o Mechanical Exfoliation: This "Scotch tape™" method involves using an adhesive tape to peel
off thin layers from a bulk GaSe crystal. It is a simple way to obtain high-quality, single- or

few-layer flakes for research purposes.[12][24][14]

o Vapor Phase Transport (VPT): In this method, GaSe powder is heated, and the vapor is
transported by a carrier gas to a cooler region of a furnace where it crystallizes on a
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substrate.[11]

» Modified Bridgman Method: This is a crystal growth technique used to produce large, high-
quality bulk crystals of GaSe, which can then be used for exfoliation.[16]

GaSe Synthesis Workflow
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A generalized workflow for GaSe nanosheet synthesis.

Photodetector Fabrication and Characterization

A typical workflow for fabricating and characterizing a photodetector based on either In2Ses or
GaSe is as follows:

» Material Synthesis/Exfoliation: Obtain thin flakes or films of the desired material using one of
the methods described above.
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Substrate Preparation: Clean a suitable substrate, commonly SiO2/Si, to ensure a pristine
surface for device fabrication.

Material Transfer: Transfer the synthesized material onto the prepared substrate.

Electrode Deposition: Use techniques like photolithography and electron-beam evaporation
to pattern and deposit metal electrodes (e.g., Cr/Au) onto the material to form the active
channel of the photodetector.

Annealing: The device is often annealed in a controlled atmosphere to improve the contact
between the material and the electrodes.

Optoelectronic Characterization: The fabricated device is then tested to measure its
performance. This involves illuminating the device with light of varying wavelengths and
intensities and measuring the resulting photocurrent. Key parameters such as
photoresponsivity, quantum efficiency, detectivity, and response time are calculated from
these measurements.

Material Synthesis Substrate Prep

Transfer

'

Electrode Deposition

'

Annealing

Characterization
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A typical photodetector fabrication and characterization workflow.

Discussion and Future Outlook

Both InzSes and GaSe exhibit compelling properties for optoelectronic applications. InzSes,
particularly in its a-phase, demonstrates exceptional performance in photodetectors, with some
of the highest reported photoresponsivity and detectivity values among 2D materials.[23][7] Its
tunable bandgap and ferroelectric properties offer additional functionalities for developing novel
devices like non-volatile memory and reconfigurable photodetectors.[3][7][25]

Gallium Selenide, on the other hand, is a well-established nonlinear optical material with a wide
transparency range.[5] While its photodetector performance is respectable, it is the potential for
high-efficiency solar cells, drawing parallels with the success of GaAs, that makes it an
intriguing material for further research.[20][21][22] The development of techniques to grow
large-area, high-quality GaSe films is crucial for its practical application in photovoltaics.

In conclusion, the choice between In2Ses and GaSe will depend on the specific application
requirements. For ultra-sensitive photodetectors and devices leveraging ferroelectricity, In2Ses
appears to be a frontrunner. For applications in nonlinear optics and potentially high-efficiency
solar cells, GaSe remains a strong candidate. Continued research into scalable synthesis
methods and device engineering for both materials will undoubtedly unlock their full potential in
the field of optoelectronics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. hub.hku.hk [hub.hku.hk]
e 2. mdpi.com [mdpi.com]

e 3. pubs.aip.org [pubs.aip.org]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1233659?utm_src=pdf-body-img
https://pubs.acs.org/doi/abs/10.1021/acsanm.3c01190
https://pubs.aip.org/aip/apl/article/122/19/193101/2889063/Two-dimensional-In2Se3-based-ferroelectric
https://pubs.aip.org/aip/apr/article/11/2/021314/3289204/Recent-advances-of-phase-transition-and
https://pubs.aip.org/aip/apl/article/122/19/193101/2889063/Two-dimensional-In2Se3-based-ferroelectric
https://archive.fleet.org.au/blog/ferroelectric-switching-indium3-selenide-ultra-low-energy-electronics/
https://en.wikipedia.org/wiki/Gallium(II)_selenide
https://pes.eu.com/press-releases/record-efficiency-of-68-9-for-gaas-thin-film-photovoltaic-cell-under-laser-light
https://www.ise.fraunhofer.de/en/press-media/press-releases/2021/record-efficiency-68-9-percent-for-gaas-thin-film-photovoltaic-cell.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8200097/
https://www.benchchem.com/product/b1233659?utm_src=pdf-custom-synthesis
https://hub.hku.hk/bitstream/10722/297513/1/FullText.pdf
https://www.mdpi.com/2079-4991/15/3/163
https://pubs.aip.org/aip/apr/article/11/2/021314/3289204/Recent-advances-of-phase-transition-and
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

. researchgate.net [researchgate.net]

. Gallium(ll) selenide - Wikipedia [en.wikipedia.org]
. 0ssila.com [ossila.com]

. pubs.aip.org [pubs.aip.org]

. pubs.rsc.org [pubs.rsc.org]

© 00 N o o b

. High performance photodetectors based on In2S3, In2S1.5Sel.5 and In2Se3
nanostructures - Materials Advances (RSC Publishing) [pubs.rsc.org]

10. pubs.acs.org [pubs.acs.org]

11. personal.ntu.edu.sg [personal.ntu.edu.sg]
12. impact.ornl.gov [impact.ornl.gov]
13. pubs.acs.org [pubs.acs.org]

14. pubs.acs.org [pubs.acs.org]

15. researchgate.net [researchgate.net]
16. scispace.com [scispace.com]

17. researchgate.net [researchgate.net]
18. scitechdaily.com [scitechdaily.com]
19. pubs.aip.org [pubs.aip.org]

20. pes.eu.com [pes.eu.com]

21. Record Efficiency of 68.9% for GaAs Thin Film Photovoltaic Cell Under Laser Light -
Fraunhofer ISE [ise.fraunhofer.de]

22. Overview of the Current State of Gallium Arsenide-Based Solar Cells - PMC
[pmc.ncbi.nlm.nih.gov]

23. pubs.acs.org [pubs.acs.org]
24. pubs.acs.org [pubs.acs.org]

25. Ferroelectric switching in Indium(lll) selenide: potential for ultra-low energy electronics |
FLEET Archive Website [archive.fleet.org.au]

To cite this document: BenchChem. [Indium(lll) Selenide vs. Gallium Selenide: A
Comparative Guide for Optoelectronic Applications]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1233659#indium-iii-selenide-vs-gallium-
selenide-for-optoelectronics]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.researchgate.net/publication/350161200_Tunable_optoelectronic_properties_of_a_two-dimensional_graphenea-In2Se3graphene-based_ferroelectric_semiconductor_field-effect_transistor/fulltext/605442db458515e83455c2a6/Tunable-optoelectronic-properties-of-a-two-dimensional-graphene-a-In2Se3-graphene-based-ferroelectric-semiconductor-field-effect-transistor.pdf
https://en.wikipedia.org/wiki/Gallium(II)_selenide
https://www.ossila.com/products/indium-iii-selenide
https://pubs.aip.org/aip/apl/article/122/19/193101/2889063/Two-dimensional-In2Se3-based-ferroelectric
https://pubs.rsc.org/sl/content/articlepdf/2024/ma/d3ma00808h
https://pubs.rsc.org/en/content/articlelanding/2024/ma/d3ma00808h
https://pubs.rsc.org/en/content/articlelanding/2024/ma/d3ma00808h
https://pubs.acs.org/doi/abs/10.1021/acs.nanolett.5b01590
https://personal.ntu.edu.sg/z.liu/Download/47.pdf
https://impact.ornl.gov/en/publications/synthesis-of-few-layer-gase-nanosheets-for-high-performance-photo/
https://pubs.acs.org/doi/10.1021/acsaelm.9b00770
https://pubs.acs.org/doi/10.1021/nn300889c
https://www.researchgate.net/publication/338613302_Ultrafast_Electrochemical_Synthesis_of_Defect-Free_In2Se3_Flakes_for_Large-Area_Optoelectronics
https://scispace.com/pdf/synthesis-of-few-layer-gase-nanosheets-for-high-performance-4k5i217059.pdf
https://www.researchgate.net/publication/337079530_Solution-Processable_2D_a-In2Se3_as_an_Efficient_Hole_Transport_Layer_for_High-Performance_and_Stable_Polymer_Solar_Cells
https://scitechdaily.com/shattering-efficiency-limits-new-material-outperforms-traditional-solar-cells/
https://pubs.aip.org/aip/apl/article/125/7/073102/3308048/Bulk-photovoltaic-effect-of-an-alpha-phase-indium
https://pes.eu.com/press-releases/record-efficiency-of-68-9-for-gaas-thin-film-photovoltaic-cell-under-laser-light
https://www.ise.fraunhofer.de/en/press-media/press-releases/2021/record-efficiency-68-9-percent-for-gaas-thin-film-photovoltaic-cell.html
https://www.ise.fraunhofer.de/en/press-media/press-releases/2021/record-efficiency-68-9-percent-for-gaas-thin-film-photovoltaic-cell.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8200097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8200097/
https://pubs.acs.org/doi/abs/10.1021/acsanm.3c01190
https://pubs.acs.org/doi/abs/10.1021/nn300889c
https://archive.fleet.org.au/blog/ferroelectric-switching-indium3-selenide-ultra-low-energy-electronics/
https://archive.fleet.org.au/blog/ferroelectric-switching-indium3-selenide-ultra-low-energy-electronics/
https://www.benchchem.com/product/b1233659#indium-iii-selenide-vs-gallium-selenide-for-optoelectronics
https://www.benchchem.com/product/b1233659#indium-iii-selenide-vs-gallium-selenide-for-optoelectronics
https://www.benchchem.com/product/b1233659#indium-iii-selenide-vs-gallium-selenide-for-optoelectronics
https://www.benchchem.com/product/b1233659#indium-iii-selenide-vs-gallium-selenide-for-optoelectronics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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